molecular formula C15H13ClN2O B2631820 N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride CAS No. 81591-43-7

N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride

Cat. No.: B2631820
CAS No.: 81591-43-7
M. Wt: 272.73
InChI Key: UNHCZZQUWWMHBV-SDXDJHTJSA-N
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Description

N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride is a specialized organic compound belonging to the hydrazonoyl chloride family. These reagents are highly valuable in synthetic organic chemistry due to their reactivity, particularly as intermediates in the formation of various nitrogen-containing heterocycles such as pyrazoles, isoxazoles, and other fused ring systems. The structure features both a hydrazonoyl chloride group (-NH-N=C(Cl)-) and a diketo-like system, making it a versatile electrophile and a key precursor in cyclocondensation reactions. Researchers utilize such building blocks in medicinal chemistry for the development of novel bioactive molecules and in material science. The compound's mechanism of action typically involves nucleophilic substitution at the chloride site, followed by intra- or intermolecular cyclization. Handling should be conducted by qualified personnel in a well-equipped laboratory. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1Z)-N-(4-methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11-7-9-13(10-8-11)17-18-15(16)14(19)12-5-3-2-4-6-12/h2-10,17H,1H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHCZZQUWWMHBV-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(/C(=O)C2=CC=CC=C2)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride typically involves the reaction of 4-methylphenylhydrazine with benzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted phenyl compounds, and heterocyclic structures, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Hydrazonoyl halides, including N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride, have been studied for their antimicrobial , antiviral , and anticancer properties. Research indicates that these compounds can inhibit the growth of various pathogens and may serve as potential therapeutic agents against diseases such as cancer and infections.

Antimicrobial Properties

Studies have shown that hydrazonoyl halides possess significant antimicrobial activity against bacteria and fungi. For instance, compounds similar to this compound have been evaluated for their effectiveness against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of hydrazonoyl derivatives are attributed to their ability to induce apoptosis in cancer cells. These compounds have been tested in vitro, demonstrating cytotoxic effects on various cancer cell lines .

Agricultural Applications

In agricultural science, hydrazonoyl halides are recognized for their pesticidal and herbicidal properties. They are effective against a range of pests, including insects and mites, making them useful in crop protection.

Pesticidal Activity

This compound has shown promising results as an insecticide. For example, studies indicate that similar compounds exhibit high toxicity against pests like the two-spotted spider mite (Tetranychus urticae), with low lethal concentrations reported .

Weed Control

The herbicidal activity of hydrazonoyl halides allows for effective weed management in agricultural settings. Their mode of action typically involves disrupting the growth processes of target plants, thereby reducing competition for resources .

Several case studies highlight the applications of hydrazonoyl derivatives in real-world scenarios:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various hydrazonoyl derivatives, including this compound. The results indicated significant inhibition zones against multiple bacterial strains, suggesting potential for development as a new class of antibiotics .

Case Study 2: Pesticidal Activity

Another investigation focused on the pesticidal activity of this compound against agricultural pests. The findings revealed that formulations containing this compound demonstrated high effectiveness in field trials, leading to reduced pest populations without harming beneficial insects .

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-oxo-2-(phenylamino)ethanehydrazonoyl Chloride (CAS 33101-97-2)

This analog replaces the 4-methylphenyl group with a 4-chlorophenyl substituent and incorporates a phenylacetamide moiety. Additionally, the chloro group may influence solubility and melting points due to stronger intermolecular dipole interactions .

Imidazole-4-imine Derivatives ()

For example, replacing chlorine with bromine in the 4-halophenyl group slightly increases unit cell parameters (e.g., a: 7.9767 Å for Cl vs. 8.0720 Å for Br) and alters dihedral angles (56° twist between phenyl rings). This suggests that even minor substituent changes (e.g., methyl vs. halogen) in the target compound could significantly impact crystal packing .

Crystallographic and Intermolecular Interactions

Crystal Packing Trends

The imidazole derivatives in crystallize in the triclinic space group P-1 with Z’=2. Weak interactions like C–H⋯N and C–H⋯X (X = Cl, Br) hydrogen bonds form infinite chains, stabilized further by π–π stacking.

Dihedral Angle Comparisons

The dihedral angle between terminal phenyl rings in ’s compounds (~56°) indicates significant molecular twist. A similar conformation is plausible for the target compound, but the methyl group’s steric bulk might increase torsional strain, slightly modifying this angle.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Crystal System Unit Cell Parameters (Å, °) Dihedral Angle Key Interactions
Target Compound 4-Methylphenyl Not Reported Not Reported Not Reported Inferred C–H⋯N, π–π
CAS 33101-97-2 4-Chlorophenyl Not Reported Not Reported Not Reported Likely C–H⋯Cl, N–H⋯O (acetamide)
(E)-1-(4-Cl/Br-Ph)-Imidazol-4-imines 4-Cl/Br, Imidazole Triclinic (P-1) Cl: a=7.9767, b=10.9517, c=16.6753; Br: a=8.0720, b=10.9334, c=16.8433 ~56° C–H⋯N, C–H⋯X (X=Cl/Br), π–π

Biological Activity

N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized from N-aryl 2-oxo-2-phenylethanehydrazonoyl bromides, employing various methods to achieve high yields. The structural features of the compound contribute to its biological properties, particularly the presence of the hydrazonoyl group, which has been associated with multiple pharmacological effects .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

  • The compound has shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated significant antimicrobial effects, which are attributed to its ability to disrupt bacterial cell membranes .

2. Anticancer Properties

  • Research indicates that derivatives of hydrazonoyl compounds exhibit anticancer activity by inhibiting tumor cell proliferation. Specific studies have highlighted their effectiveness against different cancer cell lines, suggesting potential as anticancer agents .

3. Anti-inflammatory Effects

  • The compound has been evaluated for anti-inflammatory activity, showing potential in reducing inflammation in experimental models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

4. Antioxidant Activity

  • Preliminary studies suggest that this compound possesses antioxidant properties, which could protect cells from oxidative stress and related damage .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus ,
AnticancerInhibits tumor cell proliferation ,
Anti-inflammatoryReduces inflammation in experimental models
AntioxidantProtects against oxidative stress

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Cell Membrane Disruption: Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death in bacteria.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell metabolism.
  • Free Radical Scavenging: Its structure may allow it to act as a free radical scavenger, thereby reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride, and how can reaction yields be optimized?

  • Methodology : A common approach involves condensing 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with substituted ketones in acetic acid under ambient conditions (18 hours stirring). Post-reaction, the product is isolated via filtration and purified by recrystallization using methanol, achieving yields around 69% . Optimization can focus on stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent choice (acetic acid for protonation), and extended reaction times to ensure complete conversion.

Q. What safety precautions are critical when handling this compound?

  • Methodology : Strict adherence to PPE (protective eyewear, gloves, lab coats) is mandatory to avoid dermal or ocular exposure. Inhalation risks necessitate fume hood use. Waste must be segregated and disposed via certified hazardous waste contractors to prevent environmental contamination. Safety protocols align with those for structurally related hydrazonoyl chlorides, which require neutralization of acidic byproducts before disposal .

Q. How is the compound typically purified, and what analytical methods validate its purity?

  • Methodology : Recrystallization from methanol is standard for removing unreacted starting materials or side products. Purity is confirmed via melting point analysis, TLC (using silica gel plates), and HPLC with UV detection. For structural validation, 1H^1H-NMR and 13C^{13}C-NMR are employed to confirm hydrazonoyl and aromatic proton environments .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular structure determination?

  • Methodology : SC-XRD provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, related compounds like 2-(4-Methoxyphenyl)-2-oxoethanaminium chloride were characterized at 100 K with an R-factor of 0.035, ensuring precise spatial resolution of substituents (e.g., methylphenyl groups) and chloride orientation . Data-to-parameter ratios >20:1 enhance reliability.

Q. What factors contribute to contradictory yield data in similar synthetic routes?

  • Methodology : Discrepancies often arise from solvent purity (e.g., anhydrous acetic acid vs. technical grade), crystallization efficiency, or side reactions (e.g., hydrolysis of the hydrazonoyl chloride moiety). Kinetic studies (monitoring via IR or in situ NMR) can identify competing pathways, while controlled humidity experiments may mitigate hydrolysis .

Q. How does thermal stability impact storage and application in high-temperature reactions?

  • Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, maleimide derivatives (structurally analogous) decompose above 200°C, suggesting similar thermal limits. Stabilizers like antioxidants (e.g., pentaerythritol derivatives) can extend usability in polymer-based applications .

Q. What strategies enable the design of bioactive derivatives using this compound as a precursor?

  • Methodology : The hydrazonoyl chloride moiety serves as a reactive handle for nucleophilic substitution. For instance, coupling with phenoxyacetamide groups (via Schotten-Baumann conditions) generates quinazolinone hybrids with antimicrobial activity. Structure-activity relationship (SAR) studies guide substituent selection (e.g., electron-withdrawing groups for enhanced bioactivity) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data across studies?

  • Methodology : Cross-validate using complementary techniques. For example, conflicting 1H^1H-NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration-dependent aggregation. High-resolution mass spectrometry (HR-MS) can resolve molecular formula disputes, while 2D NMR (COSY, HSQC) clarifies coupling patterns .

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